2-Cyclopentylacetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyclopentylacetaldehyde and related compounds involves various catalytic and organocatalytic strategies. Gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals is an efficient method for synthesizing indenone derivatives, highlighting the compound's role in generating structurally complex molecules (Yamada et al., 2020). Additionally, the organocatalytic azide-aldehyde [3+2] cycloaddition reaction demonstrates the high regioselectivity and yield achievable in synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the compound's versatility (Ramachary, Shashank, & Karthik, 2014).
Molecular Structure Analysis
The molecular structure of 2-Cyclopentylacetaldehyde plays a crucial role in its reactivity and the types of chemical reactions it can undergo. Techniques such as HMBC and NOESY NMR analyses are instrumental in elucidating the structure of molecules derived from 2-Cyclopentylacetaldehyde, providing insights into its structural dynamics and interaction with catalysts in various synthetic pathways.
Chemical Reactions and Properties
2-Cyclopentylacetaldehyde participates in various chemical reactions, including cycloadditions and cyclizations, which are fundamental in the synthesis of cyclic and polycyclic compounds. The compound's reactivity with different organometallic reagents, such as cyclopentylmagnesium bromide, illustrates its versatility in undergoing reduction or addition reactions, contributing to the asymmetric synthesis of complex molecules (Roy, Sharma, Mula, & Chattopadhyay, 2009).
Physical Properties Analysis
While specific studies on the physical properties of 2-Cyclopentylacetaldehyde itself are scarce, the general physical properties of acetaldehyde derivatives, such as solubility, boiling point, and stability, are critical for understanding their behavior in various solvents and reaction conditions. These properties are essential for optimizing the synthesis and application of compounds derived from 2-Cyclopentylacetaldehyde.
Chemical Properties Analysis
The chemical properties of 2-Cyclopentylacetaldehyde, including its reactivity in organocatalytic reactions and the formation of cyclic compounds, underline its importance in synthetic organic chemistry. The compound's ability to undergo diverse reactions, such as Michael-Henry reactions and [3+2] cycloadditions, emphasizes its role in constructing molecules with complex architectures and multiple stereogenic centers (Hong, Dange, Hsu, & Liao, 2010; Hong, Chen, Kotame, Lu, Lee, & Liao, 2012).
Scientific Research Applications
Synthesis of Benzochromanes and Benzobicyclo[n.3.1]acetals : It's used in the synthesis of these compounds through gold-catalyzed reactions (Le‐Ping Liu & G. Hammond, 2010).
Quinoline Ring Systems : 2-Cyclopentylacetaldehyde is utilized in synthesizing quinoline ring systems, with implications for biological evaluation and synthetic applications (W. Hamama et al., 2018).
Construction of Biologically and Medically Relevant Compounds : It is employed in the construction of compounds with potential applications in biology, medicine, and materials science (Munmun Ghosh & J. Ray, 2017).
Synthesis of Indenone Derivatives : The gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals, which can include 2-Cyclopentylacetaldehyde, is used to synthesize indenone derivatives (Tsuyoshi Yamada et al., 2020).
Organocatalysis for Cyclobutanes Construction : This compound is relevant in new concepts in organocatalysis, particularly in constructing cyclobutanes with contiguous stereocenters (Ł. Albrecht et al., 2012).
Hepatic Ethanol Metabolism : 2-Cyclopentylacetaldehyde plays a role in hepatic ethanol metabolism, which is significant for liver injury in alcoholics and in activating xenobiotics to hepatotoxic or carcinogenic products (C. Lieber, 1997).
Synthesis of Optically Active Cyclohexenones : It's used in the synthesis of optically active cyclohexenone derivatives, which have various scientific research applications (Armando Carlone et al., 2006).
Catalytic Oxidation of Cis-2-Butene and Propylene : This process produces acetaldehyde, demonstrating an application in catalysis and chemical production (Frédéric Le Quéméner et al., 2018).
Acetaldehyde in Foods and Beverages : The study of acetaldehyde, a related compound, in foods and beverages is important for risk assessment (T. Miyake & T. Shibamoto, 1993).
Synthesis of Benzofurans : It's used in the platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals to produce benzofurans (I. Nakamura et al., 2005).
Safety And Hazards
The safety information for 2-Cyclopentylacetaldehyde includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-cyclopentylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUXIAUEIGSQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500191 | |
Record name | Cyclopentylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylacetaldehyde | |
CAS RN |
5623-81-4 | |
Record name | Cyclopentylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclopentylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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